
5-Hexen-3-ol, 4-ethoxy-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-3-ol, 4-ethoxy-3-ethyl-: is an organic compound with the molecular formula C10H20O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxy group and an ethyl group attached to a hexenol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- typically involves the following steps:
Starting Materials: The synthesis begins with hex-5-en-3-ol and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Mechanism: The base deprotonates the hydroxyl group of hex-5-en-3-ol, forming an alkoxide ion. This alkoxide then undergoes nucleophilic substitution with ethyl iodide, resulting in the formation of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Industrial Production Methods
In an industrial setting, the production of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using distillation or chromatography techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-3-ol, 4-ethoxy-3-ethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-hexen-3-one or 5-hexenal.
Reduction: Formation of 5-hexanol, 4-ethoxy-3-ethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexen-3-ol, 4-ethoxy-3-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and ethoxy groups.
Pathways: The compound may modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-5-hexen-3-ol: Similar structure but lacks the ethoxy group.
5-Hexen-3-ol: Lacks both the ethoxy and ethyl groups.
4-Ethoxy-3-ethyl-hexanol: Saturated analog of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Uniqueness
5-Hexen-3-ol, 4-ethoxy-3-ethyl- is unique due to the presence of both an ethoxy group and an ethyl group on the hexenol backbone, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
146849-05-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4-ethoxy-3-ethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O2/c1-5-9(12-8-4)10(11,6-2)7-3/h5,9,11H,1,6-8H2,2-4H3 |
Clé InChI |
KVRLSAIRHRSHQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C=C)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
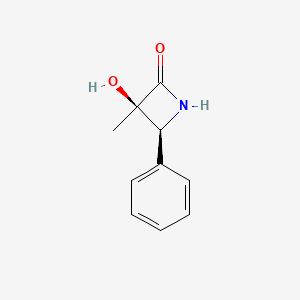

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

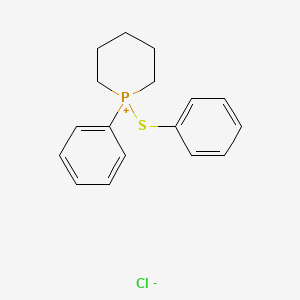
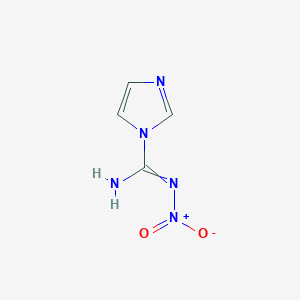
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
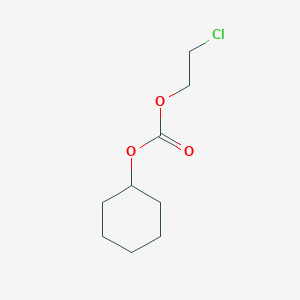
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
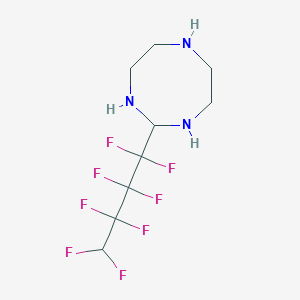
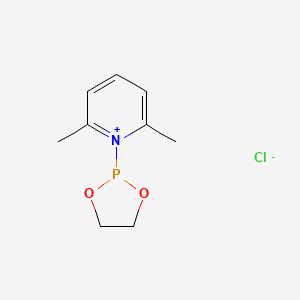

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
